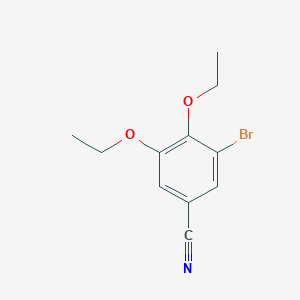

3-Bromo-4,5-diethoxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4,5-diethoxybenzonitrile is a chemical compound with the molecular formula C11H12BrNO2 . It has an average mass of 270.122 Da and a monoisotopic mass of 269.005127 Da .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-diethoxybenzonitrile consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C11H12BrNO2/c1-3-14-9-6-8(5-12)4-7(2)10(9)15-11/h4-6H,3H2,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4,5-diethoxybenzonitrile include a molecular weight of 270.122 g/mol, a monoisotopic mass of 269.005127 Da, and a molecular formula of C11H12BrNO2 .科学的研究の応用

Proteomics Research

3-Bromo-4,5-diethoxybenzonitrile: is utilized in proteomics research for the study of protein expression, modification, and interaction. Its role in this field is pivotal due to its potential in modifying peptides and proteins, which can help in understanding protein function and disease-related alterations .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is particularly useful in the construction of complex organic molecules due to its reactivity with various nucleophiles and electrophiles, enabling the formation of diverse chemical structures .

Drug Discovery

In drug discovery, 3-Bromo-4,5-diethoxybenzonitrile can be employed as a precursor for the synthesis of pharmacologically active molecules. Its bromine atom is a good leaving group, which can be replaced by other functional groups to create new compounds with potential therapeutic effects .

Material Science

The compound’s unique structure allows for its application in material science, particularly in the development of organic electronic materials. Its electronic properties can be harnessed to create semiconductors, conductive polymers, and other materials used in electronic devices .

Antioxidant Research

Research has indicated that structurally similar compounds exhibit antioxidant properties. While specific studies on 3-Bromo-4,5-diethoxybenzonitrile are limited, its analogs have been shown to protect skin cells against oxidative damage, suggesting potential applications in antioxidant research .

Environmental Science

In environmental science, this compound could be investigated for its ability to interact with pollutants and other environmental contaminants. Its chemical reactivity might be exploited to develop sensors or neutralizers for harmful substances in the environment .

Photoprotection Studies

Compounds with similar structures have been studied for their photoprotective effects against UV-induced oxidative stress3-Bromo-4,5-diethoxybenzonitrile could be explored for its efficacy in protecting skin cells from UV radiation and preventing photoaging .

Catalysis

The bromine atom in 3-Bromo-4,5-diethoxybenzonitrile can act as a catalyst in various chemical reactions. Its potential in catalyzing organic transformations could be valuable in developing more efficient and sustainable chemical processes .

作用機序

Target of Action

This compound is a unique chemical used in early discovery research

Biochemical Pathways

For instance, 3-bromo-4,5-dihydroxybenzaldehyde, a compound with a similar structure, has been shown to protect skin cells against oxidative damage via the Nrf2/HO-1 pathway .

Result of Action

Similar compounds have been shown to exhibit antioxidant, anti-inflammatory, and cytoprotective effects .

特性

IUPAC Name |

3-bromo-4,5-diethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLJNTWBXCKJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399567 |

Source

|

| Record name | 3-bromo-4,5-diethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-diethoxybenzonitrile | |

CAS RN |

514856-13-4 |

Source

|

| Record name | 3-bromo-4,5-diethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)